molecular formula C6H10IN3 B2878662 (2-Ethyl-5-iodopyrazol-3-yl)methanamine CAS No. 2226182-33-6

(2-Ethyl-5-iodopyrazol-3-yl)methanamine

Cat. No. B2878662
CAS RN: 2226182-33-6
M. Wt: 251.071
InChI Key: OYQTUTCGHMCRQI-UHFFFAOYSA-N
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Description

(2-Ethyl-5-iodopyrazol-3-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that is used in the synthesis of other organic compounds. The aim of

Mechanism of Action

The mechanism of action of (2-Ethyl-5-iodopyrazol-3-yl)methanamine is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and acetylcholine, which are associated with the treatment of neurological disorders.
Biochemical and Physiological Effects
(2-Ethyl-5-iodopyrazol-3-yl)methanamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Ethyl-5-iodopyrazol-3-yl)methanamine in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase. This inhibition can be used to study the role of these enzymes in various diseases. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken when handling this compound.

Future Directions

There are several future directions for the use of (2-Ethyl-5-iodopyrazol-3-yl)methanamine in scientific research. One of the potential future directions is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound can be used in the development of new antioxidants and anti-inflammatory agents.
Conclusion
In conclusion, (2-Ethyl-5-iodopyrazol-3-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves the reaction of 2-ethylpyrazole-3-carboxaldehyde with iodine and methylamine. This compound has been used in various scientific research applications, including medicinal chemistry. The mechanism of action is not fully understood, but studies have shown that this compound has the ability to inhibit the activity of certain enzymes, leading to an increase in the levels of neurotransmitters such as dopamine and acetylcholine. This compound has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. One of the advantages of using this compound in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase. However, caution should be taken when handling this compound due to its potential toxicity. Finally, there are several future directions for the use of (2-Ethyl-5-iodopyrazol-3-yl)methanamine in scientific research, including the development of drugs for the treatment of neurological disorders and the development of new antioxidants and anti-inflammatory agents.

Synthesis Methods

The synthesis of (2-Ethyl-5-iodopyrazol-3-yl)methanamine involves the reaction of 2-ethylpyrazole-3-carboxaldehyde with iodine and methylamine. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

(2-Ethyl-5-iodopyrazol-3-yl)methanamine has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound is used in the synthesis of potential drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(2-ethyl-5-iodopyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-2-10-5(4-8)3-6(7)9-10/h3H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUTCGHMCRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine

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